

The Unseen Threat: A Toxicological Deep Dive into Dinoseb

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dinoseb**

Cat. No.: **B1670700**

[Get Quote](#)

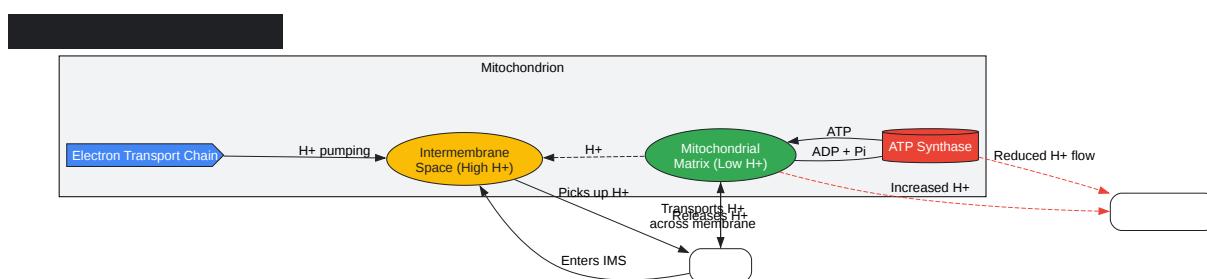
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinoseb, a dinitrophenolic compound formerly used as a herbicide and pesticide, poses significant health and environmental risks due to its high toxicity.[1][2][3] Although its use has been banned or severely restricted in many countries, its persistence in the environment and potential for human exposure remain a concern.[1][3][4] This technical guide provides a comprehensive overview of the toxicological profile of **Dinoseb**, detailing its mechanism of action, metabolic fate, and adverse health effects across various biological systems. Quantitative toxicological data are summarized for comparative analysis, and detailed methodologies for key experimental studies are provided. Furthermore, this guide visualizes the core signaling pathways and experimental workflows associated with **Dinoseb** toxicity to facilitate a deeper understanding of its molecular and systemic impacts.

Physicochemical Properties and Toxicokinetics

Dinoseb, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, is a crystalline orange solid with a pungent odor.[5][6] It is sparingly soluble in water but soluble in organic solvents.[2]


Absorption, Distribution, Metabolism, and Excretion (ADME):

Dinoseb can be readily absorbed through the skin, gastrointestinal tract, and lungs.[1] Following absorption, it is distributed to various tissues, with metabolites found in the liver,

kidneys, spleen, and blood.[1][5] **Dinoseb** can also cross the placental barrier, posing a risk to fetal development.[1][2] The metabolism of **Dinoseb** primarily occurs in the liver and involves the reduction of the nitro groups to form amino-phenols, which can then be conjugated for excretion.[7] Excretion occurs mainly through urine and feces.[2]

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of **Dinoseb**'s toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[2][8][9][10][11] As a lipophilic weak acid, **Dinoseb** can readily pass through the inner mitochondrial membrane.[2][11] It acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thus dissipating the proton gradient that is essential for ATP synthesis.[2][11] This uncoupling leads to a decrease in ATP production and an increase in oxygen consumption and heat generation.[10] The disruption of cellular energy metabolism is the root cause of many of the observed toxic effects.[1]

[Click to download full resolution via product page](#)

Dinoseb uncouples oxidative phosphorylation.

Health Effects

Dinoseb exposure can lead to a wide range of adverse health effects, affecting multiple organ systems.

Acute Toxicity

Dinoseb is highly toxic upon acute exposure through ingestion, inhalation, or dermal contact.
[1][2] Symptoms of acute poisoning include fatigue, sweating, headache, nausea, abdominal pain, and fever.[1][2] Severe exposure can lead to hyperthermia, tachycardia, dehydration, and even death.[5]

Chronic Toxicity and Carcinogenicity

Long-term exposure to **Dinoseb** can cause decreased body and thyroid weight, degeneration of the testes, and thickening of the intestinal lining.[3][6] The evidence regarding the carcinogenicity of **Dinoseb** is inconclusive.[1] Some studies in female mice have suggested a potential for liver cancer at moderate to high doses, while other studies in rats and male mice did not show a significant increase in tumors.[1][9] The U.S. EPA has classified **Dinoseb** as a Category C carcinogen, indicating limited evidence of carcinogenicity in animals.[9]

Reproductive and Developmental Toxicity

Dinoseb is a potent reproductive and developmental toxicant.[4][8] Studies in laboratory animals have demonstrated adverse effects on both male and female reproduction. In males, **Dinoseb** exposure can lead to decreased sperm count and abnormal sperm morphology.[1] In females, it can cause maternal and fetal toxicity, including birth defects.[1][8] Teratogenic effects observed in animal studies include skeletal deformities and neurological problems in offspring.[1]

Genotoxicity

Dinoseb has not been found to be mutagenic or genotoxic in most laboratory studies using eukaryotic cells.[1] This suggests that mutagenic effects in humans due to **Dinoseb** exposure are unlikely.[1]

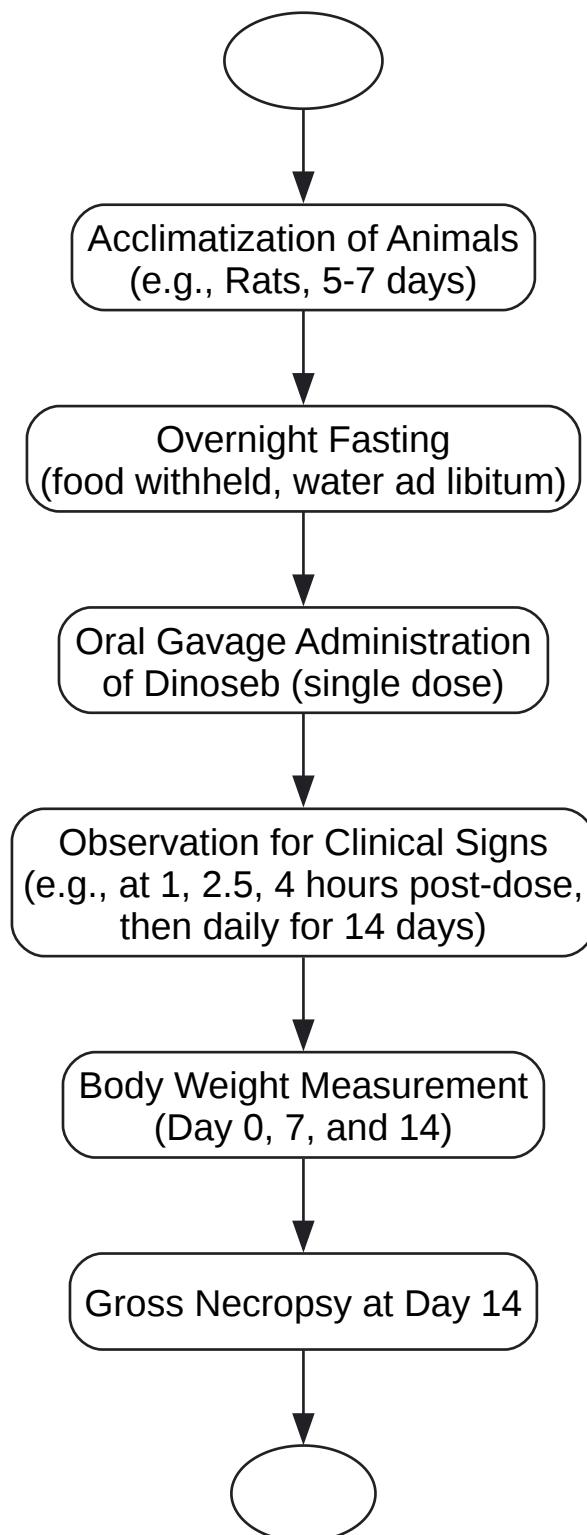
Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for **Dinoseb**.

Table 1: Acute Toxicity Data

Species	Route	LD50	Reference
Rat	Oral	25-58 mg/kg	[1] [12]
Guinea Pig	Oral	25 mg/kg	[1] [12]
Rabbit	Dermal	80-200 mg/kg	[1] [12]
Guinea Pig	Dermal	200-300 mg/kg	[1]
Mallard Duck	Oral	7-9 mg/kg	[1]
Rat	Inhalation (4h)	33-290 mg/m ³	[13]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)


Species	Study Type	Endpoint	NOAEL	LOAEL	Reference
Rat (male)	Reproductive Toxicity (dietary)	Effects on sperm parameters	-	9.1 mg/kg bw/day	[8]
Rat (female)	Reproductive Toxicity (gavage)	Decreased extramedullary y hematopoiesis	0.78 mg/kg bw/day	2.33 mg/kg bw/day	[14]
Rat	2-Generation Reproduction	Decreased pup body weight	-	1 mg/kg/day	[15]
Rat	6-month dietary	Increased liver weight	2.7 mg/kg/day	-	[15]
Rabbit	Developmental Toxicity (dermal)	Maternal and fetal toxicity	3 mg/kg/day	-	[15]
Rat	Developmental Toxicity (gavage)	Decreased maternal body weight gain and fetal skeletal variations	5 mg/kg bw/day	10 mg/kg bw/day	[16]

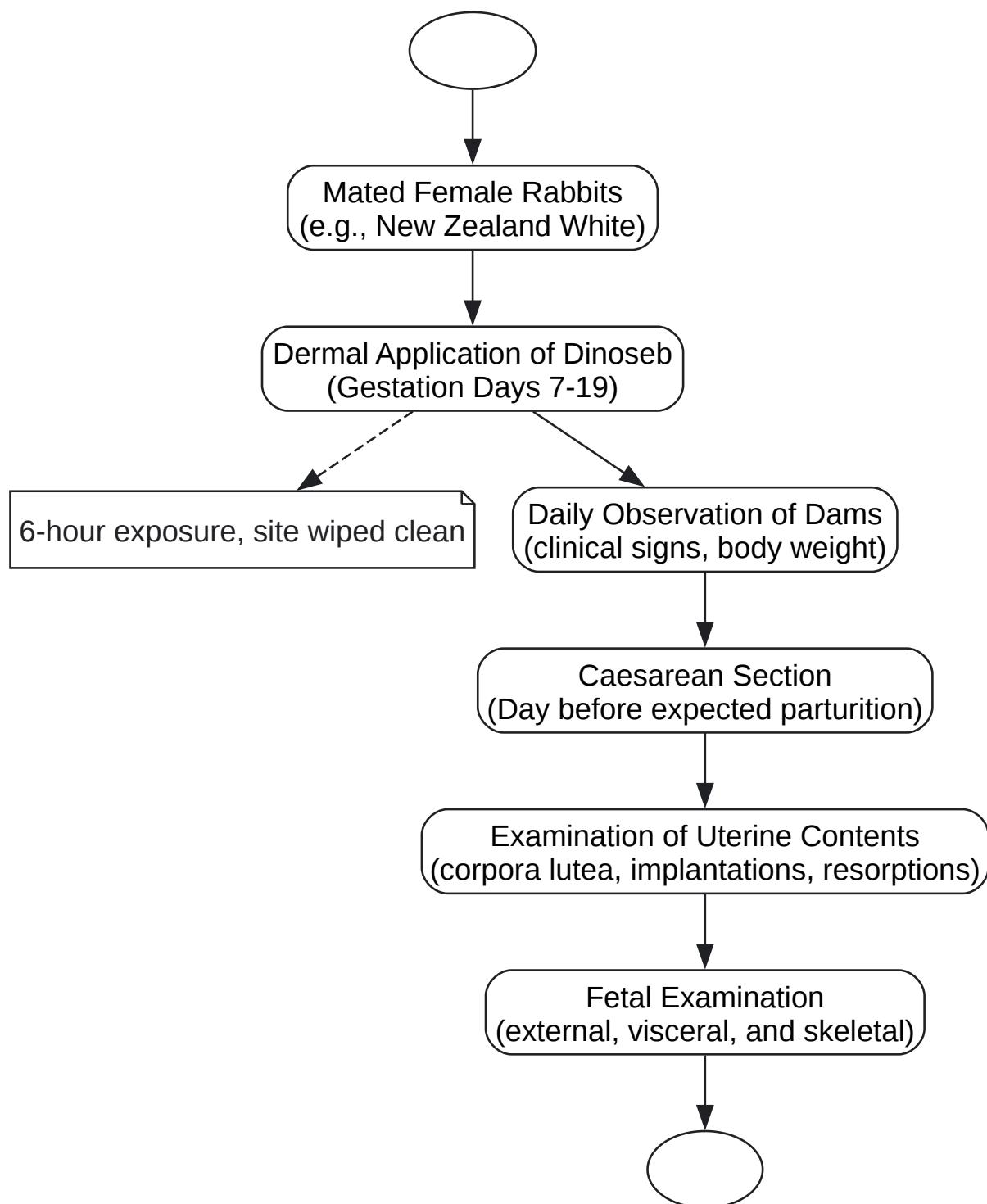
Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. The following sections outline the general protocols for common toxicity tests, based on OECD guidelines and specific details from **Dinoseb** studies.

Acute Oral Toxicity (LD50) Study

This protocol is based on the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).

[Click to download full resolution via product page](#)


Workflow for an acute oral toxicity study.

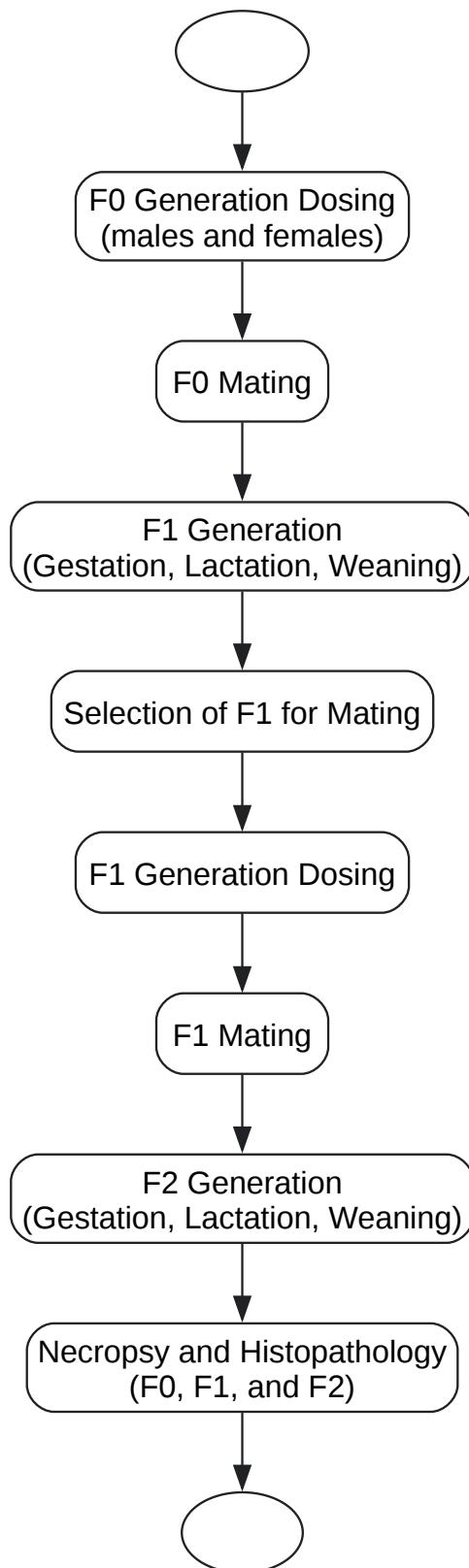
Methodology:

- Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Sprague-Dawley rats) of a single sex are acclimatized to laboratory conditions for at least 5 days.
- Fasting: Animals are fasted overnight prior to dosing to ensure gastrointestinal absorption is not affected by food.
- Dose Administration: **Dinoseb**, typically dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered as a single dose by oral gavage. A step-wise procedure with a few animals per step is used to minimize the number of animals required.
- Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing and at least once daily for 14 days. Observations include changes in skin, fur, eyes, and behavior.
- Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
- Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Dermal Developmental Toxicity Study

This protocol is based on the principles of OECD Test Guideline 414 and specific details from a study by Johnson (1988).[\[1\]](#)

[Click to download full resolution via product page](#)


Workflow for a dermal developmental toxicity study.

Methodology:

- Animal Selection: Mated female rabbits (e.g., New Zealand White) are used.
- Dose Administration: **Dinoseb** is applied daily to a shaved area of the back during the period of organogenesis (e.g., gestation days 7-19). The application site is covered with a semi-occlusive dressing for a set period (e.g., 6 hours), after which the test substance is removed. Elizabethan collars are used to prevent ingestion.[\[1\]](#)
- Maternal Observations: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
- Caesarean Section: Shortly before the expected day of parturition, dams are euthanized, and a caesarean section is performed.
- Uterine Examination: The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
- Fetal Examination: All fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

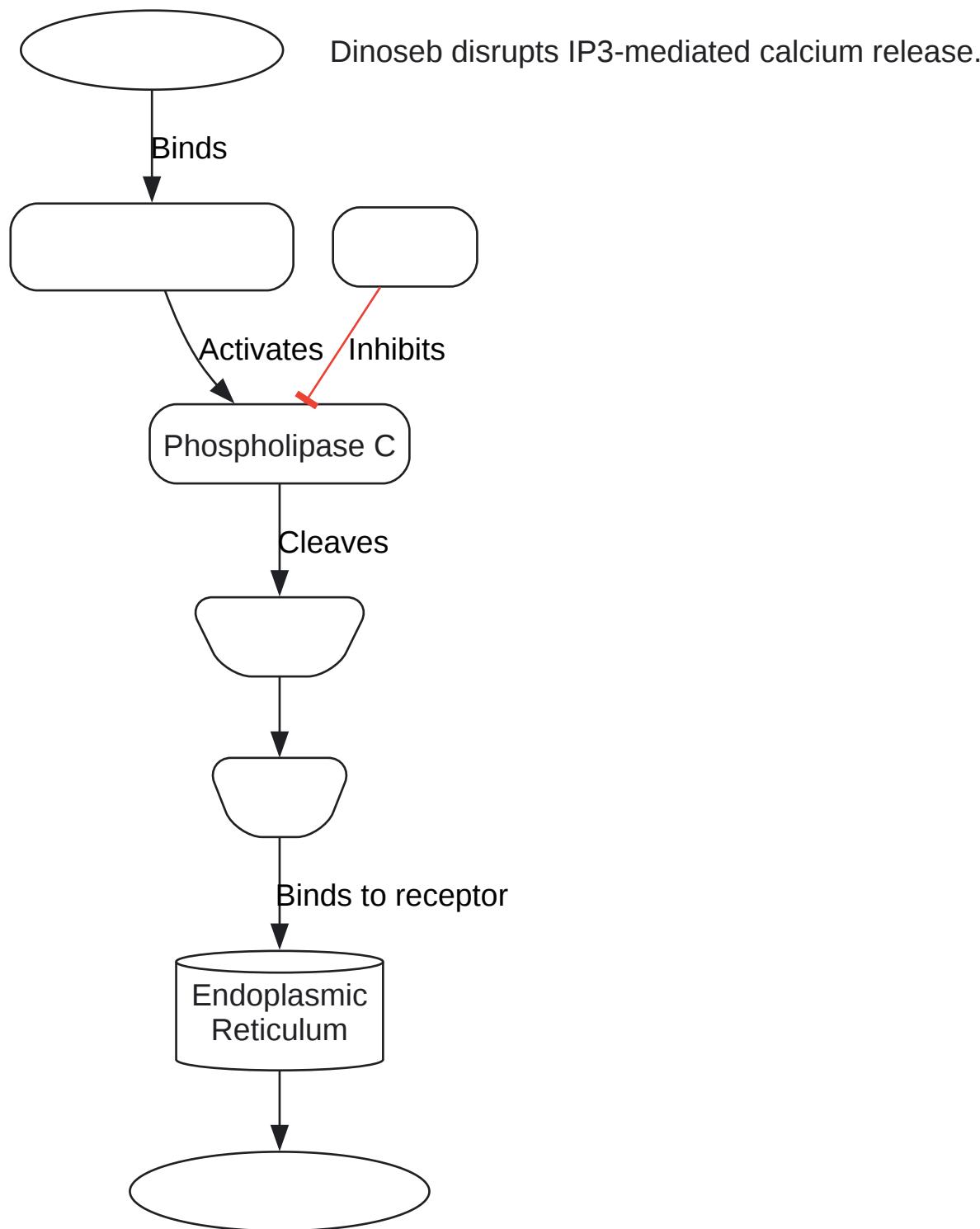
Two-Generation Reproductive Toxicity Study

This protocol is based on the principles of OECD Test Guideline 416.

[Click to download full resolution via product page](#)

Workflow for a two-generation reproductive toxicity study.

Methodology:

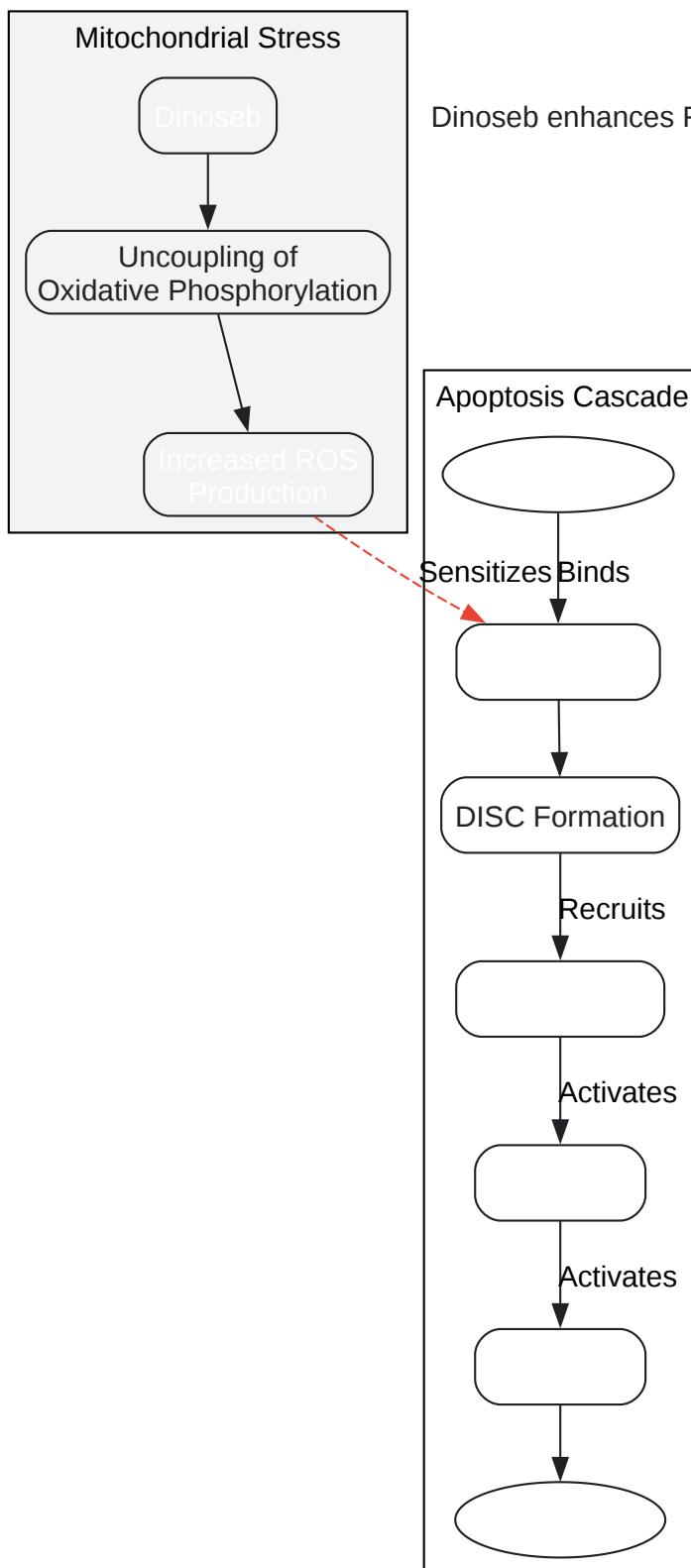

- Parental (F0) Generation: Young adult male and female animals (usually rats) are administered **Dinoseb** for a specified period before mating, during mating, and for females, throughout gestation and lactation.
- F1 Generation: The offspring (F1 generation) are exposed to **Dinoseb** via their mothers' milk and then through the diet after weaning.
- F1 Mating: Selected F1 animals are mated to produce the F2 generation.
- F2 Generation: The F2 offspring are observed until weaning.
- Endpoints: A wide range of reproductive and developmental endpoints are evaluated in both generations, including fertility, gestation length, litter size, pup viability, growth, and sexual development. At the end of the study, animals are subjected to a full necropsy and histopathological examination of reproductive organs.

Signaling Pathways of **Dinoseb** Toxicity

Beyond the primary mechanism of uncoupling oxidative phosphorylation, **Dinoseb** triggers downstream signaling cascades that contribute to its cellular toxicity.

Disruption of Calcium Homeostasis

Dinoseb has been shown to interfere with intracellular calcium signaling. It can inhibit the vasopressin-induced mobilization of calcium by inhibiting the formation of inositol triphosphate (IP3), a key second messenger in the release of calcium from intracellular stores.



[Click to download full resolution via product page](#)

Dinoseb disrupts IP3-mediated calcium release.

Induction of Apoptosis

The cellular stress induced by **Dinoseb**, including the disruption of energy metabolism and calcium homeostasis, can lead to programmed cell death, or apoptosis. **Dinoseb** has been shown to enhance Fas-triggered apoptosis. This process involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

[Click to download full resolution via product page](#)

Dinoseb enhances Fas-mediated apoptosis.

Conclusion

Dinoseb is a highly toxic compound with a well-defined primary mechanism of action: the uncoupling of oxidative phosphorylation. This disruption of cellular energy metabolism leads to a cascade of adverse effects, including acute and chronic toxicity, and potent reproductive and developmental toxicity. While its use is now largely discontinued, the potential for environmental and human exposure necessitates a thorough understanding of its toxicological profile. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand the multifaceted toxicity of **Dinoseb**, from its molecular mechanisms to its systemic health impacts. Further research into the detailed molecular signaling pathways affected by **Dinoseb** will continue to enhance our ability to assess its risks and develop potential therapeutic strategies for exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Reproductive toxicity – two-generation study | Boîte à outils pour l'homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined repeated dose and reproductive/developmental toxicity screening test of the nitrophenolic herbicide dinoseb, 2-sec-butyl-4,6-dinitrophenol, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 9. EXTOXNET PIP - DINOSEB [extoxnet.orst.edu]

- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 14. Disruption of mitochondrial function during apoptosis is mediated by caspase cleavage of the p75 subunit of complex I of the electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two-generation reproduction study in rats given di-isobutyl phthalate in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Unseen Threat: A Toxicological Deep Dive into Dinoseb]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670700#toxicological-profile-and-health-effects-of-dinoseb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

